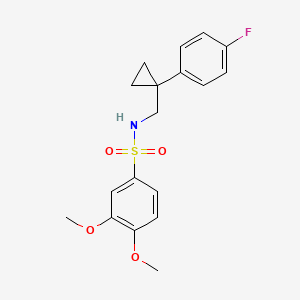

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide

説明

BenchChem offers high-quality N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4S/c1-23-16-8-7-15(11-17(16)24-2)25(21,22)20-12-18(9-10-18)13-3-5-14(19)6-4-13/h3-8,11,20H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZOCCCEIJHGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that similar compounds have been used in suzuki–miyaura coupling reactions, which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound might also be involved in the formation of new Pd–C bonds through oxidative addition and the transfer of groups from boron to palladium through transmetalation.

Result of Action

It is known that the compound might participate in the formation of new pd–c bonds and the transfer of groups from boron to palladium, which could result in the formation of new carbon–carbon bonds.

生物活性

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopropyl group, a fluorophenyl moiety, and a sulfonamide functional group. Its molecular formula is C17H20FNO4S, with notable features that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzymes and receptors involved in various physiological processes. The sulfonamide group enhances its binding affinity to target proteins, which may include:

- Enzymatic inhibition : The compound may act as a reversible inhibitor of enzymes implicated in metabolic pathways.

- Receptor modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antitumor Activity

Several studies have indicated that N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide exhibits antitumor properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through:

- Activation of caspase pathways.

- Inhibition of cell proliferation markers.

Antibacterial Activity

The compound also displays antibacterial properties against various strains. Its effectiveness was tested against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of the compound in vivo using mouse models with induced tumors. The results showed significant tumor reduction compared to control groups, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide. Toxicological evaluations revealed no severe adverse effects at therapeutic doses, supporting its potential for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。